

# comparing the corrosion inhibition efficiency of benzoxazole and benzothiazole derivatives

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-(4-Bromo-phenyl)-benzoxazole*

Cat. No.: *B1281643*

[Get Quote](#)

## An Objective Comparison of Corrosion Inhibition Efficiencies: Benzoxazole vs. Benzothiazole Derivatives

This guide provides a detailed comparison of the corrosion inhibition performance of benzoxazole and benzothiazole derivatives, two prominent classes of heterocyclic organic compounds used to protect metals in corrosive environments. The inherent properties of these molecules, particularly the presence of heteroatoms (nitrogen, oxygen, sulfur) and aromatic  $\pi$ -systems, allow them to effectively adsorb onto metal surfaces and mitigate corrosion. This analysis is supported by quantitative data from various experimental studies and is intended for researchers and scientists in the fields of materials science and chemical engineering.

## Mechanism of Corrosion Inhibition

The primary mechanism by which both benzoxazole and benzothiazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.<sup>[1]</sup> This adsorption process can occur through:

- Chemisorption: Involving the sharing of lone pair electrons of heteroatoms (N, S, O) or  $\pi$ -electrons from the aromatic rings with the vacant d-orbitals of the metal atoms.
- Physisorption: Involving electrostatic interactions between the charged inhibitor molecules and the charged metal surface.

Quantum chemical studies, often employing Density Functional Theory (DFT), have shown that the energy of the Highest Occupied Molecular Orbital (E\_HOMO) and the Lowest Unoccupied Molecular Orbital (E\_LUMO) are crucial in determining the inhibition efficiency.[2][3][4] A high E\_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, while a low E\_LUMO value suggests a higher capacity to accept electrons from the metal (back-donation).[5] This dual interaction strengthens the adsorption bond, leading to enhanced inhibition. These compounds act by blocking the active sites on the metal, thereby suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions.[6][7]

## Data Presentation: Inhibition Efficiency

The following tables summarize the corrosion inhibition efficiency (IE%) of various benzoxazole and benzothiazole derivatives on different metals in acidic media, as determined by key electrochemical and gravimetric methods.

Table 1: Corrosion Inhibition Efficiency of Benzoxazole Derivatives

| Inhibitor Name                             | Metal     | Corrosive Medium | Technique | Concentration | Inhibition Efficiency (%)           | Reference  |
|--------------------------------------------|-----------|------------------|-----------|---------------|-------------------------------------|------------|
| 2-(benzo[d]oxazol-2-yl)phenol (BOP)        | N80 Steel | 1 M HCl          | EIS & PDP | 1 mM          | < 92.9<br>(Order: BOP < BOPO < QBO) | [8][9][10] |
| 6-(benzo[d]oxazol-2-yl)pyridin-2-ol (BOPO) | N80 Steel | 1 M HCl          | EIS & PDP | 1 mM          | 92.9<br>(Order: BOP < BOPO < QBO)   | [8][9][10] |
| 2-(quinolin-2-yl)benzo[d]oxazole (QBO)     | N80 Steel | 1 M HCl          | EIS & PDP | 1 mM          | 95.8<br>(Order: BOP < BOPO < QBO)   | [8][9][10] |

Table 2: Corrosion Inhibition Efficiency of Benzothiazole Derivatives

| Inhibitor Name                                                                                      | Metal           | Corrosive Medium | Technique    | Concentration | Inhibition Efficiency (%)                  | Reference                                 |
|-----------------------------------------------------------------------------------------------------|-----------------|------------------|--------------|---------------|--------------------------------------------|-------------------------------------------|
| (Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (CBTMT)  | Mild Steel      | 15% HCl          | Weight Loss  | 150 ppm       | 95.8                                       | <a href="#">[11]</a> <a href="#">[12]</a> |
| (Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (MBTMT) | Mild Steel      | 15% HCl          | Weight Loss  | 150 ppm       | 97.5                                       | <a href="#">[11]</a> <a href="#">[12]</a> |
| Benzo[d]thiazol-2-amine (4-BAT)                                                                     | AISI 1035 Steel | 1 M HCl          | EIS, PDP, WL | Not Specified | Most effective of three tested derivatives |                                           |
| 2-cyano-N-(6-methylbenzothiazol-2-yl)-3-(4-nitrophenyl)                                             | Carbon Steel    | 2 M HCl          | EIS, PDP, WL | Not Specified | 93.1                                       | <a href="#">[13]</a>                      |

)  
acrylamide  
(BTMA-2)

---

|                                             |                     |                  |           |      |                                                           |                      |
|---------------------------------------------|---------------------|------------------|-----------|------|-----------------------------------------------------------|----------------------|
| 2-<br>mercaptob<br>enzothiazol<br>e (2-MBT) | Galvanised<br>Steel | NaCl<br>Solution | EIS & PDP | 1 mM | Enhanced<br>mitigation<br>at higher<br>concentrati<br>ons | <a href="#">[14]</a> |
| 2-<br>aminobenz<br>othiazole<br>(2-ABT)     | Galvanised<br>Steel | NaCl<br>Solution | EIS & PDP | 1 mM | Enhanced<br>mitigation<br>at higher<br>concentrati<br>ons | <a href="#">[14]</a> |

---

## Experimental Protocols

The data presented above were obtained using standardized corrosion testing methodologies. Below are detailed overviews of these key experimental protocols.

### Weight Loss Method

This gravimetric technique provides a direct measure of metal loss over time.[\[15\]](#)[\[16\]](#)

- Specimen Preparation: Metal coupons of known dimensions and composition are cleaned, polished, dried, and weighed accurately.[\[17\]](#)[\[18\]](#)
- Immersion: The weighed coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the inhibitor for a specified duration (e.g., 6 to 72 hours) and at a controlled temperature.[\[19\]](#)[\[20\]](#)
- Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.
- Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:

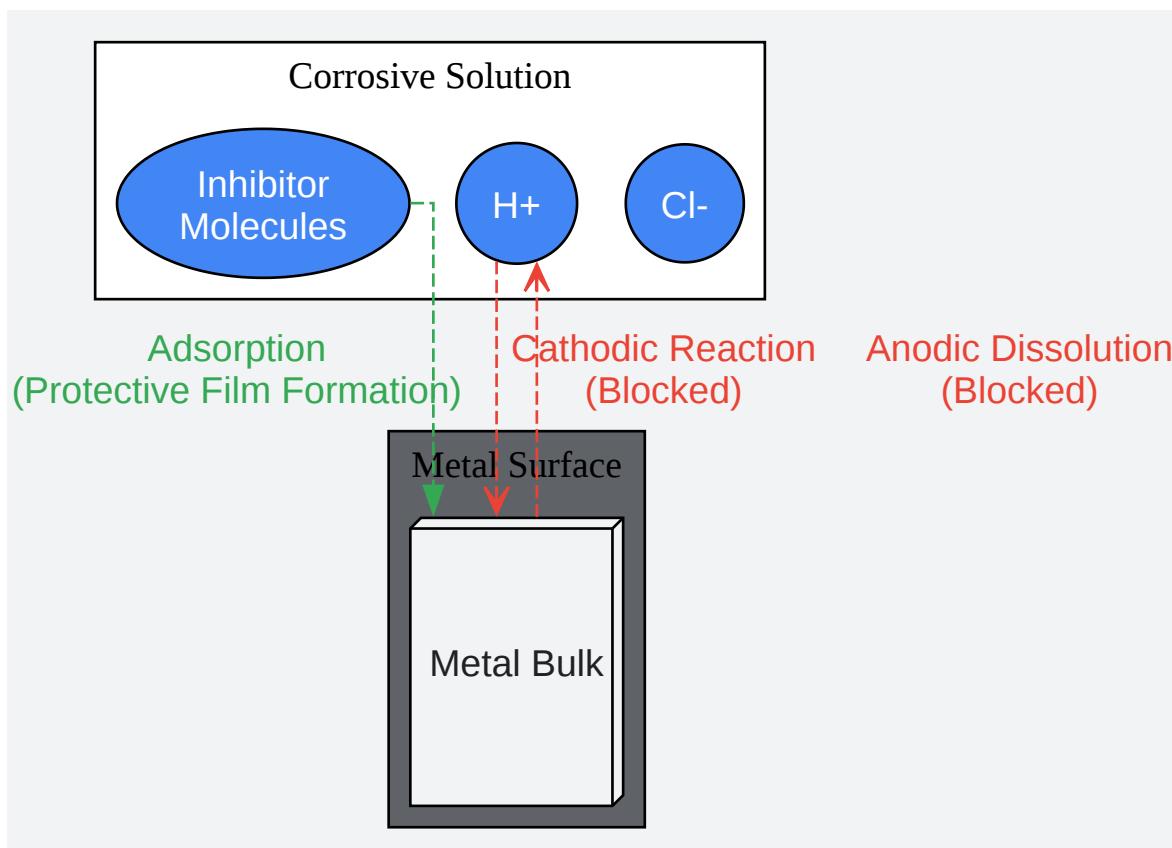
- $IE\% = [(W_{blank} - W_{inhibitor}) / W_{blank}] * 100$
- Where  $W_{blank}$  is the weight loss in the absence of the inhibitor and  $W_{inhibitor}$  is the weight loss in its presence.[20]

## Potentiodynamic Polarization (PDP)

PDP is an electrochemical technique used to determine the corrosion current density ( $i_{corr}$ ) and corrosion potential ( $E_{corr}$ ).[21][22]

- Electrochemical Cell: A standard three-electrode cell is used, consisting of the metal sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE).[22][23]
- Procedure: After allowing the open circuit potential (OCP) to stabilize, the potential of the working electrode is scanned in both anodic and cathodic directions from  $E_{corr}$  at a slow, constant rate (e.g., 0.6 V/h or 1 mV/s).[24]
- Data Analysis: The resulting current is plotted against the potential (Tafel plot). The corrosion current density ( $i_{corr}$ ) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential.[24][25]
- Calculation: The inhibition efficiency is calculated as:
  - $IE\% = [(i_{corr\_blank} - i_{corr\_inhibitor}) / i_{corr\_blank}] * 100$
  - Where  $i_{corr\_blank}$  and  $i_{corr\_inhibitor}$  are the corrosion current densities without and with the inhibitor, respectively.[7]

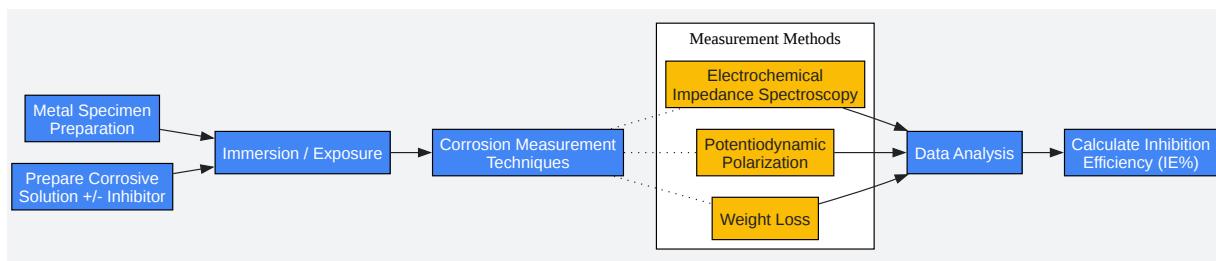
## Electrochemical Impedance Spectroscopy (EIS)


EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the corrosion mechanism. [26][27][28]

- Setup: The same three-electrode cell as in PDP is used.

- Procedure: A small amplitude AC voltage signal (e.g., 10 mV) is applied to the system at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[23][29]
- Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance ( $R_{ct}$ ).[6][29] A larger  $R_{ct}$  value indicates greater resistance to corrosion.
- Calculation: The inhibition efficiency is calculated from the  $R_{ct}$  values:
  - $IE\% = [(R_{ct\_inhibitor} - R_{ct\_blank}) / R_{ct\_inhibitor}] * 100$
  - Where  $R_{ct\_inhibitor}$  and  $R_{ct\_blank}$  are the charge transfer resistances with and without the inhibitor, respectively.[29]

## Visualizations


### Corrosion Inhibition Mechanism



[Click to download full resolution via product page](#)

Caption: General mechanism of corrosion inhibition by adsorption.

## Experimental Workflow for Inhibitor Evaluation

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating corrosion inhibitor performance.

## Conclusion

Both benzoxazole and benzothiazole derivatives have demonstrated significant potential as effective corrosion inhibitors for various metals, particularly steel, in acidic environments.<sup>[6]</sup> The data indicates that inhibition efficiencies frequently exceed 90%. The specific performance is highly dependent on the molecular structure of the derivative, including the nature and position of substituent groups, which influence the electron density at the heteroatoms and the overall planarity of the molecule. Benzothiazole derivatives, containing both nitrogen and sulfur, often exhibit excellent inhibition due to the strong affinity of sulfur for metal surfaces.<sup>[12]</sup> However, highly efficient benzoxazole derivatives have also been synthesized.<sup>[9]</sup> Ultimately, the choice between these two classes of inhibitors will depend on the specific application, the metal to be protected, the nature of the corrosive environment, and economic considerations.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. worldsresearchassociation.com [worldsresearchassociation.com]
- 3. journals.ui.edu.ng [journals.ui.edu.ng]
- 4. Inhibitory effect of some benzoxazole derivatives on corrosion of mild steel: a computational study | JOURNAL OF SCIENCE RESEARCH [jsribadan.ng]
- 5. researchgate.net [researchgate.net]
- 6. scirp.org [scirp.org]
- 7. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. Corrosion Inhibition Studies of Benzoxazole Derivates for N80 Steel in 1 M HCl Solution: Synthesis, Experimental, and DTF Studies | Dongqi Yang | 1 Citations [scispace.com]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Synthesis and inhibitive characteristic of two benzothiazole derivatives towards the corrosion of carbon steel in hydrochloric acid solutions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 15. chesci.com [chesci.com]
- 16. store.astm.org [store.astm.org]
- 17. peacta.org [peacta.org]

- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid [mdpi.com]
- 21. Potentiodynamic polarization [corrosion-doctors.org]
- 22. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jmaterenvironsci.com [jmaterenvironsci.com]
- 24. farsi.msrpco.com [farsi.msrpco.com]
- 25. store.astm.org [store.astm.org]
- 26. usbr.gov [usbr.gov]
- 27. ijcsi.pro [ijcsi.pro]
- 28. content.ampp.org [content.ampp.org]
- 29. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [comparing the corrosion inhibition efficiency of benzoxazole and benzothiazole derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1281643#comparing-the-corrosion-inhibition-efficiency-of-benzoxazole-and-benzothiazole-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)